Tris(3-chloropropyl)amine hydrochloride

Medicinal Chemistry Bioconjugation Alkylation Kinetics

Tris(3-chloropropyl)amine hydrochloride is a tris(ω‑chloroalkyl)amine bearing three primary 3‑chloropropyl arms on a tertiary nitrogen centre. The compound is supplied as the hydrochloride salt (C₉H₁₉Cl₄N, MW 283.07 g mol⁻¹), which exists as a white‑to‑yellow solid at ambient temperature and is soluble in water and polar organic solvents.

Molecular Formula C9H19Cl4N
Molecular Weight 283.1 g/mol
CAS No. 33329-34-9
Cat. No. B1391454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-chloropropyl)amine hydrochloride
CAS33329-34-9
Molecular FormulaC9H19Cl4N
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC(CN(CCCCl)CCCCl)CCl.Cl
InChIInChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H
InChIKeyRUFHSTOEOYYGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3-chloropropyl)amine Hydrochloride – CAS 33329‑34‑9 Procurement & Selection Guide


Tris(3-chloropropyl)amine hydrochloride is a tris(ω‑chloroalkyl)amine bearing three primary 3‑chloropropyl arms on a tertiary nitrogen centre. The compound is supplied as the hydrochloride salt (C₉H₁₉Cl₄N, MW 283.07 g mol⁻¹), which exists as a white‑to‑yellow solid at ambient temperature and is soluble in water and polar organic solvents . Its single‑crystal X‑ray structure confirms the protonated ammonium form with extensive hydrogen‑bonding to chloride counter‑ions, a feature that influences its solid‑state stability and formulation behaviour [1]. The primary alkyl chloride termini enable predictable SN2‑based alkylation, quaternisation, and cross‑linking chemistries, making the molecule a versatile building block in medicinal chemistry, polymer science, and materials research .

Why Tris(3‑chloropropyl)amine Hydrochloride Cannot Be Replaced by Generic Tris(chloroalkyl)amines


Tris(chloroalkyl)amines are often treated as interchangeable “nitrogen mustard” or cross‑linking reagents; however, the position of the chlorine substituent and the length of the alkyl linker fundamentally alter the rate and nature of the bioactive cyclisation event. In a 2‑chloroethyl arm, intramolecular displacement generates a highly strained aziridinium ion (three‑membered ring) on a timescale of minutes, whereas a 3‑chloropropyl arm forms the less strained azetidinium ion (four‑membered ring) with a half‑life of several hours [1]. This kinetic divergence controls the window of alkylating activity, the selectivity profile of the reactive intermediate, and the hydrolytic stability of the parent compound. Consequently, substituting Tris(3‑chloropropyl)amine hydrochloride with a shorter‑chain analog (e.g., Tris(2‑chloroethyl)amine hydrochloride) or a branched‑chain isomer (e.g., Tris(2‑chloropropyl)amine hydrochloride) compromises both the temporal control of reactivity and the ability to achieve a defined cross‑link architecture in polymeric or pharmaceutical constructs.

Quantitative Differentiation Evidence for Tris(3‑chloropropyl)amine Hydrochloride vs. Closest Analogs


Azetidinium vs. Aziridinium Ion Formation Half‑Life: Temporal Control of Alkylating Activity

The 3‑chloropropyl arm of Tris(3‑chloropropyl)amine hydrochloride cyclises to a four‑membered azetidinium ion, whereas the 2‑chloroethyl arm in Tris(2‑chloroethyl)amine hydrochloride forms a three‑membered aziridinium ion. In a direct head‑to‑head comparison using N‑substituted piperidinyl diphenylacetate scaffolds, the azetidinium species formed with a half‑time of approximately 3.6 h at pH 7.4, while the corresponding aziridinium ion from the 2‑chloroethyl analog appeared with a half‑time of 5.7 min under identical conditions [1]. This ~38‑fold difference in cyclisation rate provides significantly extended temporal control over the alkylating species, which is critical for achieving defined cross‑linking densities in polymer networks and for minimising off‑target reactivity in biological settings.

Medicinal Chemistry Bioconjugation Alkylation Kinetics

Primary vs. Secondary Alkyl Chloride Reactivity: SN2 Substitution Rate Advantage

Tris(3‑chloropropyl)amine hydrochloride possesses three identical primary alkyl chloride termini (–CH₂–CH₂–CH₂Cl). Its positional isomer, Tris(2‑chloropropyl)amine hydrochloride (CAS 102418‑22‑4), contains secondary chlorides (–CH₂–CHCl–CH₃). Primary alkyl chlorides are universally reported to undergo SN2 nucleophilic displacement 10‑ to 100‑fold faster than secondary chlorides due to significantly lower steric hindrance around the electrophilic carbon [1]. This reactivity difference translates directly into more rapid quaternisation of the tertiary amine centre in the target compound and more efficient cross‑linking when reacting with nucleophilic polymers or porous substrates. Additionally, dehydrohalogenation side reactions are suppressed in primary chlorides, leading to fewer elimination by‑products compared with secondary chloride analogs.

Organic Chemistry Nucleophilic Substitution Cross‑linking Efficiency

Thermal Stability of 3‑Chloropropyl‑Grafted Polymer Networks: TGA Benchmark Data

Polysiloxane networks cured with 3‑chloropropyl‑functionalised gums (analogous to the reactivity of Tris(3‑chloropropyl)amine hydrochloride in quaternisation‑based cross‑linking) demonstrate exceptional thermal robustness. In a reported polysiloxane‑polyamidoamine dendrimer system, the temperature for 5 wt.% loss (T₅) reached 451.7 °C and the 50 wt.% loss (T₅₀) reached 659.0 °C under nitrogen [1]. While this specific study employed polymeric 3‑chloropropyl siloxanes rather than the small‑molecule amine, the thermal stability is directly attributable to the covalent anchoring of the 3‑chloropropyl group into the cross‑linked matrix. By comparison, analogous networks prepared with shorter 2‑chloroethyl linkers typically exhibit initial degradation 50–100 °C lower owing to the greater lability of the β‑chloroethyl moiety [2]. The extended propyl spacer thus offers a meaningful advantage in thermal endurance for coatings, sealants, and composite materials.

Polymer Chemistry Thermogravimetric Analysis High‑Temperature Materials

Safety and Handling Profile: Reduced Acute Toxicity Relative to Warfare‑Class Nitrogen Mustards

Tris(2‑chloroethyl)amine (HN3, CAS 555‑77‑1) is classified as a Schedule 1 chemical warfare agent with an inhalation LC₅₀ in rats of approximately 200 mg min m⁻³ and dermal toxicity that produces severe vesication [1]. In contrast, Tris(3‑chloropropyl)amine hydrochloride carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), all at the “Warning” signal word level rather than “Danger” . This toxicity differential stems from the inability of the 3‑chloropropyl chain to form the highly strained, rapidly DNA‑alkylating aziridinium ion that is responsible for the extreme vesicant potency of the 2‑chloroethyl series. The four‑membered azetidinium ion that does form is kinetically slower and less indiscriminately reactive toward biological nucleophiles, substantially reducing occupational exposure risk during laboratory handling and scale‑up.

Toxicology Safety Assessment Procurement Compliance

Synthetic Accessibility: 80% Yield via Triol Chlorination with Thionyl Chloride

Tris(3‑chloropropyl)amine hydrochloride is readily prepared in a single‑step chlorination of tri(3‑hydroxypropyl)amine using thionyl chloride in benzene, affording the hydrochloride salt directly in 80% isolated yield after 3 h of reaction [1]. This contrasts with the multi‑step, low‑temperature sequences typically required for Tris(2‑chloroethyl)amine, which demands careful control of exothermic aziridine formation and generates significant oligomeric by‑products. The 80% yield figure, documented in the peer‑reviewed stereocoordination chemistry literature, represents a practical benchmark for feasibility assessment in procurement and in‑house synthesis decisions.

Process Chemistry Synthesis Efficiency Scalability

Preferred Application Scenarios for Tris(3‑chloropropyl)amine Hydrochloride Based on Quantitative Differentiation


Controlled‑Release Prodrug Design Requiring Hour‑Scale Activation Kinetics

The 3.6 h half‑life for azetidinium ion formation from the 3‑chloropropyl moiety [1] enables sustained, time‑delayed alkylation of biological targets. This kinetics profile is ideally suited for designing prodrugs that must traverse biological barriers before activating, or for achieving prolonged receptor occupancy in muscarinic acetylcholine receptor pharmacology, where the slow‑forming azetidinium ion exhibits nanomolar affinity (KD ≈ 2.4 nM at M1, M3, M4, M5 subtypes [1]) and prolonged tissue residence compared with the fast‑decaying aziridinium ion.

High‑Temperature Silicone Elastomer and Coating Formulations

Polymers cross‑linked with 3‑chloropropyl groups achieve 5% weight‑loss temperatures above 450 °C and retain 50% mass beyond 650 °C under nitrogen [2]. These values surpass those of conventional 2‑chloroethyl‑cross‑linked systems by 50–100 °C, making Tris(3‑chloropropyl)amine hydrochloride the reagent of choice for heat‑curable silicone rubbers, protective coatings for aerospace components, and ablative materials that must survive extreme thermal excursions.

Synthesis of Cage Amines and Macrocyclic Chelators via Alkylation Cascades

The primary chloride termini of Tris(3‑chloropropyl)amine hydrochloride undergo efficient SN2 alkylation with polyazamacrocycles such as 1,4,7‑triazacyclononane, yielding inside‑protonated adamanzane cage structures in 38% isolated yield [3]. The three‑carbon linker length is geometrically optimal for bridging the nitrogen vertices of the cyclen ring, a topology that cannot be achieved with the shorter two‑carbon linker of Tris(2‑chloroethyl)amine. This specificity makes Tris(3‑chloropropyl)amine hydrochloride indispensable for constructing pre‑organised ligand platforms used in MRI contrast agents and radiopharmaceutical chelators.

Laboratory‑Scale Cross‑Linking in Safety‑Conscious Environments

With a GHS safety profile limited to Warning‑level hazards (H302, H315, H319, H335 ) and no Chemical Weapons Convention scheduling, Tris(3‑chloropropyl)amine hydrochloride can be procured, shipped, and handled using standard laboratory safety protocols. This stands in stark contrast to Tris(2‑chloroethyl)amine (HN3), a Schedule 1 agent requiring specialised licensing, secure storage, and extensive personal protective measures. For academic core facilities and contract research organisations performing routine bioconjugation or polymer modification, the operational simplicity conferred by this regulatory status is a decisive procurement factor.

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